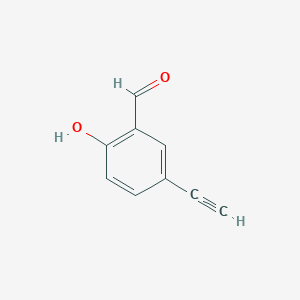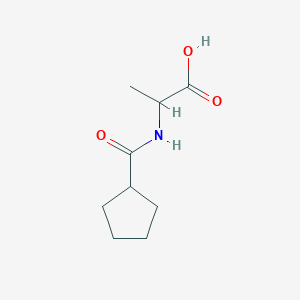
2-(Cyclopentylformamido)propanoic acid
Vue d'ensemble
Description
2-(Cyclopentylformamido)propanoic acid, also known as N-(Cyclopentylcarbonyl)alanine, is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylformamido)propanoic acid consists of a cyclopentyl group attached to a formamido group, which is further attached to a propanoic acid group . The InChI code for this compound is 1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
2-(Cyclopentylformamido)propanoic acid is a powder that is stored at room temperature . It has a predicted melting point of 140.00° C, a predicted boiling point of 422.0° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.51 .Applications De Recherche Scientifique
Bioavailability in Primates : A study on the bioavailability of a compound related to 2-(Cyclopentylformamido)propanoic acid, 2-Amino-3-(methylamino)propanoic acid (BMAA), found that a significant portion (80%) of orally administered BMAA was absorbed into the systemic circulation in cynomolgus monkeys (Duncan et al., 1992).
Blood-Brain Barrier Permeability : Another research focused on BMAA, closely related to 2-(Cyclopentylformamido)propanoic acid, indicated limited brain uptake due to low blood-brain barrier permeability (Duncan et al., 1991).
Antibacterial Activity : A study on cyclopentenones, which include compounds structurally similar to 2-(Cyclopentylformamido)propanoic acid, showed that a specific cyclopentenone derivative exhibited antibacterial activity against Staphylococcus aureus and Bacillus cereus (Li et al., 2009).
Chemical Synthesis and Applications : Research on the synthesis of various compounds, including those related to 2-(Cyclopentylformamido)propanoic acid, has demonstrated applications in the fields of analytical chemistry, pharmaceuticals, and materials science. This includes studies on the synthesis of cyclopentenones (Li et al., 2009) and the use of related compounds in facilitating chemical reactions (Ranganathan et al., 1999).
Pharmacokinetics and Toxicity Studies : The pharmacokinetics and potential toxicity of compounds related to 2-(Cyclopentylformamido)propanoic acid have been studied, providing insights into their behavior in biological systems and potential applications in drug development and safety evaluation (Duncan et al., 1991).
Safety and Hazards
The safety information available indicates that 2-(Cyclopentylformamido)propanoic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopentanecarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHVFWMGYCZXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylformamido)propanoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

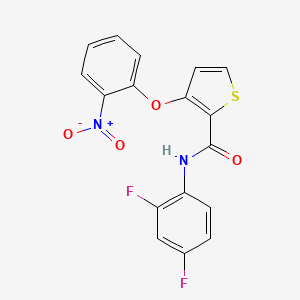
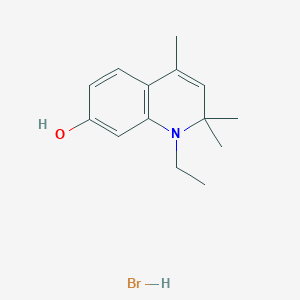
![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)
![6-(4-Fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B3119606.png)
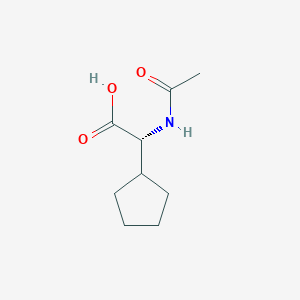
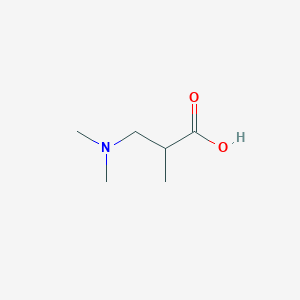
![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)





